Methyl 4-Fluoro-3-(methylsulfonyl)benzoate

Description

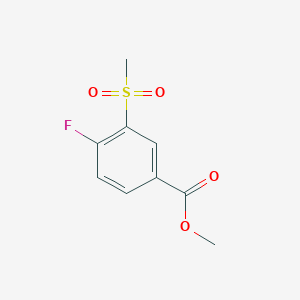

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-fluoro-3-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-7(10)8(5-6)15(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSGFLZOSEKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profile and Mechanistic Investigations of Methyl 4 Fluoro 3 Methylsulfonyl Benzoate

Impact of the Fluoro Substituent on Aromatic Reactivity

The fluorine atom at the 4-position of the benzene (B151609) ring plays a crucial role in the reactivity of the molecule, primarily by serving as a leaving group in nucleophilic aromatic substitution reactions.

Methyl 4-fluoro-3-(methylsulfonyl)benzoate is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.comchemistrysteps.com The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. libretexts.org

The first step involves the attack of a nucleophile on the carbon atom bearing the fluorine substituent. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com In the case of this compound, both the methylsulfonyl group and the methyl ester group contribute to this stabilization.

The second step of the mechanism is the elimination of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions, to restore the aromaticity of the ring and yield the substituted product. masterorganicchemistry.comnih.gov The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride often being the most reactive among the halogens. nih.gov

Table 1: Key Factors in the Nucleophilic Aromatic Substitution of this compound

| Factor | Description | Reference |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | libretexts.orgmasterorganicchemistry.com |

| Key Intermediate | Meisenheimer Complex | libretexts.orgchemistrysteps.com |

| Role of Fluoro Group | Leaving Group | masterorganicchemistry.comnih.gov |

| Activating Groups | Methylsulfonyl, Methyl Ester | libretexts.orgmasterorganicchemistry.com |

In disubstituted benzene rings, the position of electrophilic or nucleophilic attack is directed by the existing substituents. youtube.com In this compound, the aromatic ring is rendered electron-deficient by the methylsulfonyl and methyl ester groups, making it susceptible to nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, is the primary site of substitution. masterorganicchemistry.comnih.gov

Studies on related dihalogenated molecules have shown that sequential nucleophilic aromatic substitution reactions can be achieved with high regioselectivity. researchgate.net For instance, in 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are displaced in preference to the nitro groups. researchgate.net This suggests that in this compound, nucleophilic attack will preferentially occur at the carbon-fluorine bond.

Chemoselectivity, the preferential reaction of one functional group over others, is also a key consideration. While the primary reaction is expected to be the substitution of the fluorine atom, the reactivity of the sulfonyl and ester groups must also be considered under various reaction conditions. However, the high activation of the ring towards SNAr at the C-F bond makes this the most probable pathway.

Chemical Transformations Mediated by the Methylsulfonyl Group

The methylsulfonyl group at the 3-position is a powerful electron-withdrawing group and significantly influences the reactivity of the aromatic ring.

The sulfonyl group is a deactivating group in electrophilic aromatic substitution (EAS) reactions, meaning it makes the aromatic ring less reactive towards electrophiles. libretexts.org It is a meta-director in EAS, meaning it directs incoming electrophiles to the positions meta to itself. rsc.org However, in the context of nucleophilic aromatic substitution, the sulfonyl group is a strong activating group. libretexts.orgmasterorganicchemistry.com

The activating effect of the sulfonyl group in SNAr is due to its ability to withdraw electron density from the aromatic ring through both inductive and resonance effects. This electron withdrawal stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.com

While the primary role of the methylsulfonyl group in this compound is to activate the ring for SNAr, the sulfonyl group itself can undergo chemical transformations. For instance, sulfonyl groups can be reduced to sulfides under certain conditions, although this typically requires strong reducing agents. The presence of the sulfonyl group can also influence the reactivity of adjacent functional groups.

Reactivity of the Ester Functional Group

The methyl ester group is another electron-withdrawing group on the aromatic ring, contributing to the activation for SNAr. The ester group itself can undergo several characteristic reactions.

The ester functional group is generally less reactive to reduction than aldehydes or ketones. hykuup.com Strong reducing agents like lithium aluminum hydride are typically required to reduce esters to primary alcohols. researchgate.net The use of milder reducing agents like sodium borohydride (B1222165) for the reduction of aromatic esters often requires harsh conditions or the use of additives. researchgate.netbeilstein-journals.orgresearchgate.net However, the presence of other functional groups on the aromatic ring can influence the chemoselectivity of the reduction. d-nb.info

Esters can also undergo hydrolysis to the corresponding carboxylic acid, a reaction that can be catalyzed by either acid or base. The rate of ester hydrolysis is influenced by the electronic effects of other substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of basic hydrolysis by making the carbonyl carbon more electrophilic.

Transesterification, the conversion of one ester to another, is another possible reaction. This is typically achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst.

Table 2: Reactivity of the Functional Groups in this compound

| Functional Group | Typical Reactions | Reagents/Conditions | Reference |

| Fluoro | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, alkoxides) | libretexts.orgmasterorganicchemistry.com |

| Methylsulfonyl | Activates ring for SNAr | - | libretexts.orgmasterorganicchemistry.com |

| Methyl Ester | Reduction to alcohol | Strong reducing agents (e.g., LiAlH4) | hykuup.comresearchgate.net |

| Hydrolysis to carboxylic acid | Acid or base catalysis | ||

| Transesterification | Alcohol, acid/base catalyst |

Ester Hydrolysis and Transesterification Reactions

The ester functional group is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Ester Hydrolysis: The hydrolysis of this compound to its corresponding carboxylic acid, 4-fluoro-3-(methylsulfonyl)benzoic acid, can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and often irreversible method for ester hydrolysis. The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). quora.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The process is effectively irreversible because the final step produces a carboxylate salt, which is resonance-stabilized and resistant to further nucleophilic attack. Subsequent acidification is required to protonate the carboxylate and yield the free carboxylic acid. For related methyl benzoates, saponification can be achieved quantitatively by heating under reflux with aqueous or aqueous-methanolic NaOH. chemicalbook.comyoutube.com

Acid-Catalyzed Hydrolysis: This is a reversible process that requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), and the presence of excess water to drive the equilibrium toward the products (the carboxylic acid and methanol). The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Transesterification: Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This compound can be converted to other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. For example, reacting the methyl ester with ethanol (B145695) would yield Ethyl 4-fluoro-3-(methylsulfonyl)benzoate. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing one of the products (e.g., methanol) as it forms.

Derivatization to Carboxylic Acids and Hydrazides

Derivatization to Carboxylic Acids: The most direct derivatization of the ester group is its conversion to the corresponding carboxylic acid. As detailed in the hydrolysis section, treating this compound with an aqueous base like NaOH followed by acidic workup quantitatively yields 4-fluoro-3-(methylsulfonyl)benzoic acid. researchgate.net This carboxylic acid serves as a versatile intermediate for further functionalization, such as the synthesis of amides or acid chlorides.

Derivatization to Hydrazides: The synthesis of benzohydrazides from methyl esters is a standard transformation. This compound can be converted to 4-fluoro-3-(methylsulfonyl)benzohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a protic solvent like ethanol or methanol (B129727). nih.govglobalscientificjournal.com The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy (B1213986) group of the ester. The resulting hydrazide is often a stable, crystalline solid that can be easily purified.

| Reaction Type | Product | Typical Reagents & Conditions | Reference |

|---|---|---|---|

| Hydrolysis (Saponification) | 4-Fluoro-3-(methylsulfonyl)benzoic acid | 1. NaOH or KOH (aq), Methanol/Water, Reflux 2. HCl or H₂SO₄ (aq) workup | chemicalbook.comyoutube.com |

| Hydrazinolysis | 4-Fluoro-3-(methylsulfonyl)benzohydrazide | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol, Reflux | nih.govglobalscientificjournal.com |

Mechanistic Elucidation of Reactions Involving the Compound

Kinetic and Thermodynamic Aspects of Reaction Pathways

While specific kinetic and thermodynamic data for this compound are not extensively reported, the principles governing its reactivity can be inferred from studies on analogous substituted methyl benzoates. zenodo.orgias.ac.in

Kinetic Aspects: The rate of ester hydrolysis is significantly influenced by the electronic nature of the substituents on the benzene ring. The reaction involves the nucleophilic attack on the ester's carbonyl carbon.

Rate of Hydrolysis: The presence of strong electron-withdrawing groups, such as the methylsulfonyl (-SO₂CH₃) and fluoro (-F) groups, enhances the rate of hydrolysis. These groups decrease the electron density on the benzene ring and, through inductive and resonance effects, on the carbonyl carbon. This increased electrophilicity makes the carbonyl carbon a more favorable target for nucleophiles like the hydroxide ion. Therefore, the hydrolysis of this compound is expected to be faster than that of unsubstituted methyl benzoate (B1203000). zenodo.org Base-catalyzed hydrolysis is typically a second-order reaction, with the rate being dependent on the concentration of both the ester and the hydroxide ion.

Thermodynamic Aspects: Ester hydrolysis and related derivatizations are generally thermodynamically favorable processes.

Enthalpy (ΔH) and Entropy (ΔS): Esterification and hydrolysis reactions are often characterized by negative enthalpy changes (exothermic) and negative entropy changes. essaycompany.comacs.org The thermodynamic favorability is thus often driven by the enthalpy term.

| Parameter | Typical Value/Sign | Implication | Reference |

|---|---|---|---|

| ΔG (Gibbs Free Energy) | Negative | The reaction is spontaneous and thermodynamically favorable. | essaycompany.com |

| ΔH (Enthalpy) | Negative | The reaction is exothermic, releasing heat. | acs.org |

| ΔS (Entropy) | Slightly Negative or Near Zero | There is a small decrease in disorder as two molecules (ester + water) form two other molecules (acid + alcohol). | essaycompany.com |

Identification of Key Intermediates

The mechanism of nucleophilic acyl substitution at the ester group proceeds through a well-defined, high-energy intermediate.

Tetrahedral Intermediate: In base-catalyzed hydrolysis, the first and rate-determining step is the attack of the hydroxide nucleophile on the carbonyl carbon. This results in the formation of a transient, negatively charged species known as a tetrahedral intermediate (or tetrahedral alkoxide intermediate). youtube.com In this intermediate, the formerly sp²-hybridized carbonyl carbon becomes sp³-hybridized, with four single bonds. This intermediate is unstable and rapidly collapses. The negative charge on the oxygen atom reforms the C=O double bond, leading to the expulsion of the leaving group, which in this case is the methoxide (B1231860) ion (⁻OCH₃). The methoxide ion then deprotonates the newly formed carboxylic acid in a fast, irreversible acid-base reaction to yield methanol and the carboxylate anion. While this tetrahedral species is a cornerstone of the reaction mechanism, it is a high-energy intermediate and generally not isolated. masterorganicchemistry.com

Applications As a Key Building Block in Advanced Organic Synthesis

Development of Pharmaceutical Intermediates

The compound is a valuable scaffold in medicinal chemistry, primarily used for constructing more elaborate molecules intended for therapeutic use. Its structural features are often incorporated into larger, biologically active compounds.

Methyl 4-fluoro-3-(methylsulfonyl)benzoate is a logical precursor for creating bioactive five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, which are prominent in many drug candidates. nih.govsigmaaldrich.com The synthesis follows a well-established two-step pathway: first, conversion to a hydrazide, followed by cyclization.

The initial step is the hydrazinolysis of the methyl ester. This reaction typically involves heating the ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as methanol (B129727) or ethanol (B145695), to produce the corresponding acyl hydrazide, 4-fluoro-3-(methylsulfonyl)benzoyl hydrazide . nih.govimpactfactor.org This intermediate is crucial as it possesses the necessary N-N bond to form the heterocyclic ring.

Once the acyl hydrazide is formed, it can be cyclized to form either an oxadiazole or a triazole ring, depending on the reagent used.

Oxadiazole Synthesis: The acyl hydrazide can be reacted with various reagents like orthoesters or undergo dehydrative cyclization with agents such as phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.govbiointerfaceresearch.com Another method involves the oxidative cyclization of hydrazones, which are formed by condensing the acyl hydrazide with an aldehyde. a2bchem.com

Triazole Synthesis: To form a 1,2,4-triazole (B32235) ring, the acyl hydrazide is typically first converted to a thiosemicarbazide (B42300) by reacting with a source of thiocyanate, which is then cyclized under basic conditions. nih.gov Alternatively, direct reaction with reagents like carbon disulfide followed by hydrazine can also yield the triazole thiol core. impactfactor.orgsynquestlabs.com

The general synthetic pathway is outlined in the table below.

Table 2: General Synthesis of Heterocycles from this compound

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol, Reflux | 4-fluoro-3-(methylsulfonyl)benzoyl hydrazide |

| 2a | Oxadiazole Formation | Carboxylic Acids, POCl₃, Reflux | 2-Aryl-5-(4-fluoro-3-(methylsulfonyl)phenyl)-1,3,4-oxadiazole |

| 2b | Triazole Formation | 1. CS₂, KOH 2. Hydrazine Hydrate, Reflux | 4-Amino-5-(4-fluoro-3-(methylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol |

The structural motif of this compound is found within more complex molecules investigated for therapeutic purposes. While direct synthesis of a marketed drug from this specific starting material is not prominently documented in public literature, its analogs are key components in patented therapeutic agents. For example, closely related fluorinated benzoic acid derivatives are building blocks for potent, orally active nonpeptide fibrinogen receptor antagonists and anticoccidial agents. nih.gov The presence of the sulfonyl group and fluorine atom can enhance metabolic stability and binding affinity, making this class of compounds desirable for drug design.

Application in Agrochemical Compound Design

In the field of agrochemicals, particularly herbicides, the 4-(methylsulfonyl)benzoic acid scaffold is of significant interest. This structural unit is a core component of certain inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). For instance, a related compound, 3-(bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, is an intermediate in the synthesis of potent herbicides. The title compound, this compound, represents a key building block for accessing this important class of agrochemicals, providing a stable and reactive platform for further chemical modification.

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

While the primary applications of this compound are in the life sciences sectors, its functional groups make it a candidate for the synthesis of specialty polymers and advanced materials. Fluorinated aromatic compounds are known to impart desirable properties such as thermal stability, chemical resistance, and specific optical properties to polymers. The ester functionality allows it to be used as a monomer in polyester (B1180765) synthesis, while the sulfonyl group can enhance polymer backbone rigidity and intermolecular interactions. However, specific examples of its incorporation into advanced materials are not widely reported in mainstream literature.

Design and Synthesis of Functionalized Sulfonamides

The synthesis of functionalized sulfonamides is a cornerstone of medicinal chemistry, given their broad antibacterial and therapeutic activities. This compound can serve as a precursor to novel sulfonamide structures. A plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom with an amine. This reaction would yield a 4-amino-3-(methylsulfonyl)benzoate derivative. The resulting product, containing both an aniline-like moiety and a sulfone, can then be further functionalized, serving as a precursor to complex sulfonamide-containing target molecules.

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Calculations for Mechanistic Understanding

While specific quantum chemical calculations for Methyl 4-fluoro-3-(methylsulfonyl)benzoate are not extensively documented in publicly available literature, the behavior of this molecule can be inferred from studies on analogous compounds.

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energetics. researchgate.net For the synthesis of this compound, a common method involves the sulfonylation of methyl 4-fluorobenzoate. A DFT study of a similar reaction, the conversion of mesylate esters with ammonia, highlights the ability of these calculations to map out reaction pathways and determine activation barriers. nih.gov

In a hypothetical DFT study on the synthesis of this compound, one would expect the calculation to elucidate the nature of the key intermediates and the transition state geometry. For instance, in a molybdenum-catalyzed sulfonylation, DFT could model the coordination of the reactants to the metal center and the subsequent steps of the catalytic cycle. Such studies on related systems have shown that DFT can accurately predict whether a reaction will proceed and under what conditions. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Products | -15.8 |

| This table is illustrative and based on typical values from DFT studies on related organic reactions. |

The conformational flexibility of this compound, particularly the orientation of the ester and methylsulfonyl groups relative to the benzene (B151609) ring, is crucial for its reactivity and interactions. Conformational analysis of related 2-substituted fluorobenzoates has been successfully performed using a combination of experimental techniques and theoretical calculations. rsc.org These studies reveal that the presence of a fluorine atom can significantly influence the conformational preferences of adjacent functional groups. rsc.orgnih.gov

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this compound in solution. By simulating the movement of the molecule over time, MD can reveal preferred conformational states and the energy barriers between them. For instance, MD simulations of methyl sulfonyl acetate (B1210297) derivatives have provided insights into their binding interactions with biological targets. While no specific MD simulations for this compound are available, such studies would be invaluable in predicting its behavior in different solvent environments.

Spectroscopic Characterization for Reaction Monitoring and Structural Proof

Advanced spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural organic chemistry. For a molecule with the complexity of this compound, one-dimensional ¹H and ¹³C NMR would provide initial structural information. However, for complete stereochemical and regiochemical assignment, advanced 2D NMR techniques are essential. The presence of fluorine allows for the use of ¹⁹F NMR, which offers high sensitivity and a wide chemical shift range, making it a powerful tool for studying fluorinated compounds. nih.govacs.org

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity of atoms within the molecule. Specifically, HMBC correlations would be crucial in confirming the positions of the methylsulfonyl and ester groups on the aromatic ring relative to the fluorine atom. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, aiding in the determination of the preferred conformation of the molecule in solution. nih.gov Studies on other fluorinated aromatic compounds have demonstrated the utility of these techniques in providing detailed structural insights. nih.gov

Table 2: Expected ¹H and ¹⁹F NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic CH | 7.5 - 8.5 |

| ¹H | OCH₃ | ~3.9 |

| ¹H | SO₂CH₃ | ~3.3 |

| ¹⁹F | Ar-F | -110 to -120 |

| These are estimated values based on analogous structures and general NMR principles. youtube.com |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound with high accuracy. For this compound, HRMS would confirm the molecular formula of C₉H₉FO₄S by providing a highly accurate mass measurement. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. While a detailed fragmentation analysis for this specific molecule is not published, general fragmentation patterns for esters and sulfones are well-established. chemguide.co.ukresearchgate.netlibretexts.org One would expect to see fragmentation corresponding to the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃). Cleavage of the C-S bond could lead to fragments representing the methylsulfonyl group or the fluorinated benzoyl cation.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 233.0284 |

| [M-OCH₃]⁺ | 201.0018 |

| [M-COOCH₃]⁺ | 173.0073 |

| Calculated values are based on the elemental composition of the fragments. |

Intermolecular Interactions and Crystal Structure Analysis in Related Systems (e.g., Hirshfeld Surface Analysis)

While the crystal structure of this compound has not been reported, analysis of closely related compounds provides insight into the likely intermolecular interactions that govern its solid-state packing. Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular contacts in crystal structures. uky.edunih.gov

Studies on fluorinated and sulfonyl-containing aromatic compounds reveal the importance of various weak interactions in crystal packing. uky.edunih.gov In a hypothetical crystal structure of this compound, one would anticipate the presence of C-H···O and C-H···F hydrogen bonds. The sulfonyl group is a strong hydrogen bond acceptor, and the ester carbonyl oxygen would also participate in such interactions. The fluorine atom, although a weak hydrogen bond acceptor, can still form significant contacts. Furthermore, π-π stacking interactions between the aromatic rings would likely play a role in stabilizing the crystal lattice.

Future Perspectives and Emerging Research Avenues

Rational Design of Derivatives with Tunable Reactivity

The inherent reactivity of Methyl 4-Fluoro-3-(methylsulfonyl)benzoate, governed by its electrophilic and nucleophilic sites, provides a foundation for the rational design of derivatives with tailored properties. Future research will likely focus on systematically modifying its core structure to fine-tune its chemical behavior for specific applications.

Key strategies for derivatization include:

Modification of the Sulfonyl Group: The methylsulfonyl group can be a target for oxidation to create sulfone derivatives or reduction to yield alcohol-based compounds. These transformations alter the electronic nature and steric profile of the molecule, influencing its interaction with biological targets or its properties as a material precursor.

Substitution of the Fluorine Atom: The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, such as amines or thiols, under appropriate reaction conditions. This pathway is critical for building libraries of compounds for drug discovery.

Aryl-Aryl Coupling Reactions: The compound can participate in transition metal-catalyzed reactions like the Suzuki coupling to form carbon-carbon bonds. This enables the synthesis of bi-aryl structures, which are common motifs in pharmacologically active molecules. For instance, creating derivatives like Methyl 4-Fluoro-3-(4-Methoxyphenyl)benzoate is a known strategy for developing scaffolds for kinase inhibitors. sigmaaldrich.com

The systematic exploration of these modifications allows chemists to develop a nuanced understanding of structure-activity relationships, paving the way for derivatives with precisely controlled reactivity and function.

Table 1: Examples of this compound Derivatives and Related Structures

| Compound Name | CAS Number | Key Feature/Application |

|---|---|---|

| This compound | 160819-39-6 | Parent compound, versatile intermediate. nih.gov |

| Methyl 4-Fluoro-3-(4-methoxyphenyl)benzoate | 1381944-35-9 | Derivative for aryl-aryl interactions, used in kinase inhibitor scaffolds. sigmaaldrich.com |

| Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 | A common precursor in the synthesis pathway. fishersci.comnih.gov |

| Methyl 4-fluoro-3-(methylamino)benzoate | Not Available | Amino-substituted derivative. uni.lu |

| 4-Fluoro-3-(methylsulfonyl)benzoic Acid | 158608-00-5 | The corresponding carboxylic acid, useful for forming amide bonds. sigmaaldrich.com |

Exploration of Novel Catalytic Systems for Efficient Transformations

The synthesis and derivatization of this compound involve several fundamental organic reactions, including nitration, reduction, and cross-coupling. mdpi.com A significant future research direction is the development and implementation of novel catalytic systems to enhance the efficiency, selectivity, and sustainability of these processes.

Current synthetic routes often rely on classical methods that may require harsh conditions or stoichiometric reagents. Future advancements will likely involve:

Heterogeneous Catalysts: Moving from homogeneous catalysts (e.g., soluble palladium complexes for cross-coupling) to solid-supported heterogeneous catalysts can simplify product purification, enable catalyst recycling, and reduce metal contamination in the final products.

Biocatalysis: Employing enzymes as catalysts for key steps, such as reduction or hydrolysis, offers the potential for exceptional selectivity under mild, environmentally benign conditions (e.g., aqueous solvents, ambient temperature), thereby minimizing waste.

Photoredox Catalysis: Light-driven catalytic cycles can enable unique transformations that are difficult to achieve with traditional thermal methods, potentially offering new pathways for functionalizing the molecule with high precision and under gentle conditions.

The discovery of new catalysts for reactions like Friedel-Crafts acylation, a common method for preparing related precursors, will continue to be an active area of research to improve yields and reduce the use of corrosive Lewis acids. google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a major leap forward for the synthesis of fine chemicals. A patent for a related compound, 3-methyl-4-butyryl-5-nitrobenzoic acid methyl ester, highlights the advantages of a continuous flow method, including shorter reaction times, reduced consumption of reagents like nitric and sulfuric acid, higher conversion rates, and fewer byproducts. google.com

Future research will focus on adapting the synthesis of this compound and its derivatives to flow reactors. This integration offers:

Enhanced Safety: Flow chemistry minimizes the volume of hazardous reagents and reactive intermediates at any given time, significantly improving the safety profile of reactions like nitrations. google.com

Precise Control: Automated platforms allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reproducibility and optimization.

Data-Rich Experimentation: The integration with data collection systems, such as the Open Reaction Database (ORD), facilitates the structuring and sharing of reaction data. This accelerates the development of predictive models for computer-aided synthesis planning and reaction optimization.

Sustainable and Waste-Minimizing Synthetic Strategies

Modern chemical synthesis places a strong emphasis on "green chemistry" principles. Future work on this compound will increasingly prioritize sustainability. A key goal is to develop synthetic routes that are not only efficient but also environmentally responsible.

Emerging strategies include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. This involves choosing reactions that generate minimal waste.

Avoiding Hazardous Reagents: A significant research driver is the replacement of toxic and hazardous reagents. For example, patents for related molecules describe efforts to find alternatives to highly toxic potassium cyanide or expensive and toxic heavy metals like palladium. patsnap.com

Solvent Selection: Reducing the reliance on volatile and hazardous organic solvents in favor of greener alternatives like water, supercritical fluids, or bio-based solvents.

Waste Reduction: As demonstrated by continuous flow nitration processes, optimizing reactions can drastically reduce the amount of acid and solid waste generated, aligning with green chemistry goals. google.com

Expansion into Emerging Areas of Chemical Biology and Materials Science

While this compound is a valuable synthetic intermediate, its future potential extends into direct applications in chemical biology and materials science. The compound's structural motifs are relevant to the design of functional molecules.

Chemical Biology: The core structure is a viable scaffold for developing biologically active agents. Research has pointed to its potential in creating antimicrobial and anti-inflammatory compounds. Its use as a precursor for kinase inhibitors highlights its relevance in cancer research and cell signaling studies. sigmaaldrich.com By analogy with structurally similar molecules like 3-Fluoro-4-(trifluoromethyl)benzoic acid, which is a key building block for potassium channel openers used to treat epilepsy, this compound could be explored for developing novel modulators of ion channels or other protein targets. ossila.com

Materials Science: The unique electronic properties conferred by the fluorine and methylsulfonyl groups make this molecule and its derivatives interesting candidates for new materials. For example, related fluorinated benzoic acids have been used to create organometallic clusters with tunable magnetic properties that are sensitive to pH. ossila.com This suggests that derivatives of this compound could be investigated for applications in sensors, molecular switches, or advanced electronic materials.

By leveraging its versatile chemistry, researchers can expand the utility of this compound far beyond its role as a simple intermediate, positioning it as a key component in the development of next-generation pharmaceuticals and functional materials.

Q & A

Q. Table 1: Comparison of Synthetic Routes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.